ethyl 2-(2-amino-1H-imidazol-1-yl)acetate ethyl 2-(2-amino-1H-imidazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616455
InChI: InChI=1S/C7H11N3O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3,(H2,8,9)
SMILES: CCOC(=O)CN1C=CN=C1N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

ethyl 2-(2-amino-1H-imidazol-1-yl)acetate

CAS No.:

Cat. No.: VC13616455

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2-amino-1H-imidazol-1-yl)acetate -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name ethyl 2-(2-aminoimidazol-1-yl)acetate
Standard InChI InChI=1S/C7H11N3O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3,(H2,8,9)
Standard InChI Key RAPGHNRGWPNANA-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=CN=C1N
Canonical SMILES CCOC(=O)CN1C=CN=C1N

Introduction

Structural and Chemical Characteristics

Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. The 2-amino substituent on the imidazole ring enhances its reactivity and ability to participate in hydrogen bonding, while the ethyl ester group confers lipophilicity, influencing its pharmacokinetic properties.

Molecular Geometry and Bonding

X-ray crystallography of analogous imidazole derivatives, such as ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, reveals that the imidazole ring and ester group typically form a dihedral angle of approximately 103°, creating a non-planar conformation . This geometry facilitates interactions with biological targets, such as enzymes or receptors, by optimizing steric and electronic complementarity.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural validation. Key signals include:

  • ¹H NMR: A singlet at δ 8.59 ppm (1H, NCHN) for the imidazole ring proton .

  • ¹³C NMR: Peaks at δ 172.86 ppm (ester carbonyl) and δ 52.10 ppm (methylene adjacent to imidazole) .
    Infrared (IR) spectroscopy further confirms functional groups, with stretches at 1700–1750 cm⁻¹ (C=O ester) and 3200–3400 cm⁻¹ (N-H amino) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via alkylation of imidazole derivatives. A widely used method involves reacting 2-aminoimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) .

Table 1: Comparative Synthesis Conditions

MethodReagentsSolventYield (%)Reference
AlkylationEthyl chloroacetate, K₂CO₃Dichloromethane66
SN2 SubstitutionBenzyl 2-chloroacetate, DIPEACH₂Cl₂85

The choice of base and solvent significantly impacts yield. DIPEA in dichloromethane achieves higher yields (85%) compared to K₂CO₃ (66%) due to enhanced deprotonation efficiency .

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the imidazole’s nitrogen nucleophilically attacks the electrophilic carbon of ethyl chloroacetate. Base-mediated deprotonation of the imidazole enhances reactivity, while polar aprotic solvents stabilize the transition state .

Pharmacological Applications and Mechanisms

CompoundTargetIC₅₀ (µM)Reference
OL4 (imidazole-acetamide derivative)GABA Receptor0.12
Phenytoin (Standard Anticonvulsant)Sodium Channels1.8

Radiosensitization Prospects

Nitroimidazole analogs, such as ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, accumulate in hypoxic tissues and enhance radiotherapy efficacy by generating free radicals under low-oxygen conditions . Although the amino-substituted variant lacks a nitro group, its electron-rich imidazole ring may still facilitate redox interactions, warranting further exploration.

Industrial and Research Utility

Scale-Up Considerations

Benzyl ester intermediates, as described in the synthesis of imidazol-1-yl-acetic acid, enable scalable production by simplifying purification steps . Economic viability is enhanced by low-cost starting materials like benzyl alcohol and chloroacetyl chloride .

Comparative Cost Analysis

Table 3: Cost Drivers in Synthesis

ComponentPrice per kg (USD)Impact on Cost
Ethyl Chloroacetate120–150High
2-Aminoimidazole800–1,000Moderate
DIPEA200–250Low

Future Directions and Challenges

Unmet Needs in Therapeutic Development

  • Targeted Drug Delivery: Functionalizing the ethyl ester group with pH-sensitive linkers could improve tissue-specific delivery.

  • Toxicity Profiling: No in vivo data exist for this compound; acute toxicity studies in rodent models are critical.

Synthetic Chemistry Innovations

Photocatalytic methods or flow chemistry could reduce reaction times and improve yields beyond 85% .

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